

Preliminary Efficacy of YM-58483 in Cancer Cell Lines: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP-2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the blockade of calcium release-activated calcium (CRAC) channels. Emerging preclinical evidence suggests that YM-58483 possesses significant anti-cancer properties across various malignancies. By disrupting intracellular calcium homeostasis, YM-58483 influences critical cellular processes in cancer cells, including proliferation, apoptosis, and invasion. This technical guide provides a comprehensive overview of preliminary studies on YM-58483 in cancer cell lines, detailing its mechanism of action, experimental methodologies, and summarizing key quantitative findings.

Introduction to YM-58483

YM-58483 is a pyrazole derivative that has been instrumental in elucidating the role of SOCE in numerous physiological and pathological processes. In the context of oncology, the dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, contributing to uncontrolled cell growth and survival. YM-58483's ability to specifically inhibit ORAI1, the pore-forming subunit of the CRAC channel, makes it a valuable tool for investigating the therapeutic potential of targeting SOCE in cancer.

Mechanism of Action in Cancer Cells



The primary mechanism of **YM-58483** in cancer cells involves the inhibition of SOCE. This disruption of calcium influx has been shown to trigger a cascade of downstream effects, most notably the deactivation of the mTORC1 signaling pathway. This, in turn, leads to the downregulation of the anti-apoptotic protein Mcl-1. The reduction of Mcl-1 levels sensitizes cancer cells to apoptosis, particularly when used in combination with other therapeutic agents.

Data Summary: Anti-Cancer Effects of YM-58483

While extensive quantitative data across a wide range of cancer cell lines is still emerging, preliminary studies have demonstrated the dose-dependent efficacy of **YM-58483** in inhibiting cancer cell proliferation and inducing apoptosis.

Cell Line	Cancer Type	Effect of YM- 58483	Concentration	Notes
IGROV1-R10	Ovarian Carcinoma	Sensitizes to ABT-737-induced apoptosis	15 μΜ	Cells were treated for 48 hours.[1]
OVCAR3	Ovarian Carcinoma	Sensitizes to ABT-737-induced apoptosis	15 μΜ	Cells were treated for 72 hours.[1]
SKOV3	Ovarian Carcinoma	Sensitizes to ABT-737-induced apoptosis	20 μΜ	Cells were treated for 72 hours.[1]
SK-Mel-2	Melanoma	Suppresses proliferation	Dose-dependent	Specific IC50 not provided.
C8161	Melanoma	Suppresses proliferation	Dose-dependent	Specific IC50 not provided.
SK-Mel-24	Melanoma	Suppresses proliferation	Dose-dependent	Specific IC50 not provided.
MD-MB-486	Breast Cancer	Inhibits SOCE	Dose-dependent	Specific IC50 not provided.



Key Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **YM-58483** for the desired duration (e.g., 24, 48, 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with **YM-58483** alone or in combination with another apoptotic inducer (e.g., ABT-737).
- Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive



cells are in late apoptosis or necrosis.

Calcium Imaging

This method measures changes in intracellular calcium concentration in response to stimuli.

- Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
- Baseline Measurement: Record the baseline fluorescence intensity before stimulation.
- Stimulation: Induce store depletion using a SERCA inhibitor like thapsigargin in a calciumfree medium.
- Calcium Re-addition: Reintroduce calcium to the medium to measure SOCE. YM-58483 can be added before or during this step to assess its inhibitory effect.
- Image Acquisition and Analysis: Capture fluorescent images at regular intervals and quantify the changes in fluorescence intensity, which correlate with intracellular calcium levels.

Western Blotting for McI-1 and mTORC1 Pathway Proteins

This technique is used to detect changes in the expression levels of specific proteins.

- Protein Extraction: Lyse the treated and untreated cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).



- Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for Mcl-1, phospho-p70S6K, phospho-4E-BP1, and their total protein counterparts.
- Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

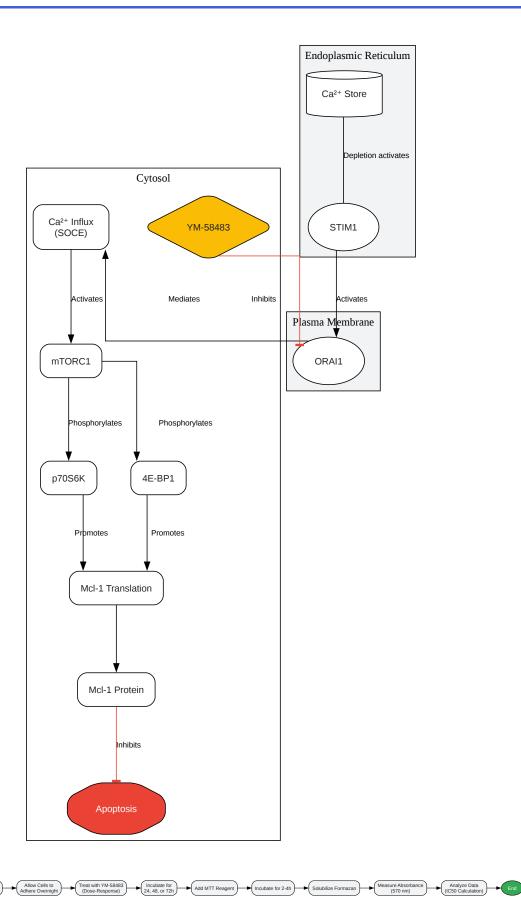
Glioblastoma Invasion Assay (Transwell Assay)

This assay measures the invasive capacity of cancer cells.

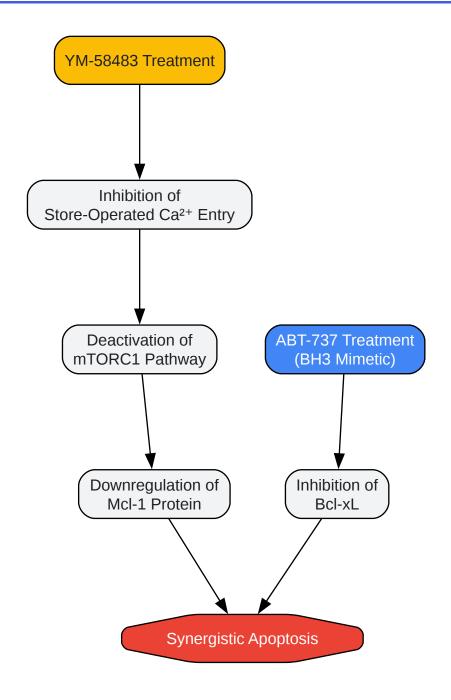
- Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane extract (e.g., Matrigel).
- Cell Seeding: Seed glioblastoma cells in the upper chamber in serum-free medium, with or without YM-58483.
- Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
- Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
- Cell Staining and Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.

Visualizing Molecular Pathways and Experimental Processes Signaling Pathway of YM-58483 in Cancer Cells









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References



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- To cite this document: BenchChem. [Preliminary Efficacy of YM-58483 in Cancer Cell Lines: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682358#preliminary-studies-on-ym-58483-in-cancer-cell-lines]

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